Enhanced Hydrogen Bonding Capacity and Predicted Solubility Advantage vs. trans-3-(3-Pyridyl)acrylic Acid
The 6-hydroxy substituent on (E)-3-(6-Hydroxypyridin-3-yl)acrylic acid provides an additional hydrogen bond donor compared to the unsubstituted pyridyl analog, trans-3-(3-pyridyl)acrylic acid (CAS 19337-97-4). This structural difference translates into a significant increase in the computed topological polar surface area (TPSA) [1]. A higher TPSA is a key predictor of improved aqueous solubility and reduced passive membrane permeability, which can be advantageous for achieving desired pharmacokinetic profiles in drug discovery.
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 66.4 Ų |
| Comparator Or Baseline | trans-3-(3-Pyridyl)acrylic acid: 50.2 Ų |
| Quantified Difference | +16.2 Ų (32% increase) |
| Conditions | Computed value based on the molecular structure (software unspecified) |
Why This Matters
This data provides a quantitative basis for selecting the 6-hydroxy derivative when improved aqueous solubility or reduced off-target membrane penetration is desired.
- [1] Kuujia. (2023). Cas no 1613049-82-3 ((2E)-3-(6-hydroxypyridin-3-yl)prop-2-enoic acid). Computed Properties. View Source
- [2] 888chem. (n.d.). 19337-97-4反-3(3-吡啶基)烯丙酸CAS号、分子式、沸点,密度、上下游-化易天下. Calculated Chemical Data. View Source
